BenchChemオンラインストアへようこそ!

Neostigmine

Neuromuscular Blockade Reversal Anticholinesterase Potency ED50

Neostigmine (CAS 59-99-4) is a quaternary ammonium acetylcholinesterase inhibitor with superior potency (ED50 = 5.5 nM) for reversing neuromuscular blockade. Its permanent positive charge ensures peripheral selectivity—it does not cross the blood-brain barrier, eliminating CNS confounds in whole-animal studies. With a well-characterized human AChE IC50 of 0.062 µM and 6-fold selectivity over BuChE, it is the gold-standard comparator for novel NMBA reversal agent development and an ideal positive control for HTS campaigns. Procure ≥98% purity neostigmine for reproducible, translatable neuromuscular pharmacology research.

Molecular Formula C12H19N2O2+
Molecular Weight 223.29 g/mol
CAS No. 59-99-4
Cat. No. B1678181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeostigmine
CAS59-99-4
SynonymsBromide, Neostigmine
Methylsulfate, Neostigmine
Neostigmine
Neostigmine Bromide
Neostigmine Methylsulfate
Polstigmine
Proserine
Prostigmin
Prostigmine
Prozerin
Synstigmin
Syntostigmine
Molecular FormulaC12H19N2O2+
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C
InChIInChI=1S/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1
InChIKeyALWKGYPQUAPLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.77e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neostigmine (CAS 59-99-4) Baseline Overview for Scientific Procurement


Neostigmine (CAS 59-99-4) is a synthetic, quaternary ammonium carbamate that acts as a reversible acetylcholinesterase (AChE) inhibitor [1]. Unlike tertiary amine cholinesterase inhibitors, its permanent positive charge limits its ability to cross the blood-brain barrier, confining its pharmacological effects primarily to the peripheral nervous system and neuromuscular junction [2]. This peripheral selectivity is a critical differentiator in its primary clinical and research applications, which include the reversal of non-depolarizing neuromuscular blockade, the symptomatic management of myasthenia gravis, and the stimulation of gastrointestinal and urinary tract motility [3].

Why Neostigmine (CAS 59-99-4) Cannot Be Casually Substituted by Other Cholinesterase Inhibitors


The therapeutic window and clinical efficacy of anticholinesterase agents are governed by a complex interplay of factors beyond simple AChE inhibition, including differential potency, selectivity for AChE versus butyrylcholinesterase (BuChE), pharmacokinetic half-life, and direct interactions with nicotinic acetylcholine receptors [1]. Consequently, in-class compounds like pyridostigmine, edrophonium, and physostigmine exhibit profound differences in their clinical utility. For instance, a more potent inhibitor is not universally preferable, as potency must be balanced against duration of action, off-target muscarinic effects, and the specific clinical or research context [2]. The quantitative evidence below demonstrates that substituting one agent for another without accounting for these specific, measurable differences can lead to suboptimal experimental outcomes, inadequate reversal of neuromuscular blockade, or an increased risk of adverse events.

Quantitative Comparative Evidence Guide for Neostigmine (CAS 59-99-4) Against Key Comparators


Superior Potency in Reversing Neuromuscular Blockade Compared to Pyridostigmine and Edrophonium

In an in vitro model of pancuronium-induced neuromuscular blockade, neostigmine demonstrated significantly greater potency for reversal than both pyridostigmine and edrophonium. The effective dose required to reverse 50% of a 95% block (ED50) was 5.5 ± 4 nM for neostigmine, compared to 0.27 ± 0.06 µM for pyridostigmine and 2.1 ± 0.05 µM for edrophonium [1].

Neuromuscular Blockade Reversal Anticholinesterase Potency ED50

Markedly Slower Reversal Time Compared to Sugammadex in Clinical Practice

A systematic review and meta-analysis of randomized controlled trials found that sugammadex reverses rocuronium-induced neuromuscular blockade significantly faster than neostigmine. In adult patients, the mean difference in time to recovery (TOF ≥ 0.9) was -14.16 minutes (95% CI [-16.88, -11.43], P < 0.01), and in pediatric patients, the difference was even greater at -26.36 minutes (95% CI [-40.16, -12.57], P < 0.01) [1].

Neuromuscular Blockade Reversal Pharmacodynamics Sugammadex

Lack of Prejunctional Effect on Acetylcholine Release Distinguishes Neostigmine from Physostigmine

In electrophysiological studies at the frog neuromuscular junction, neostigmine increased endplate potential (EPP) amplitude solely via its post-junctional inhibition of acetylcholinesterase. In contrast, physostigmine, while also inhibiting the enzyme, exhibited an additional prejunctional effect: it decreased the quantal content of acetylcholine release by approximately 20% at concentrations of 1.0-20.0 µmol/l [1].

Neuromuscular Junction Synaptic Transmission Electrophysiology

Differential Human AChE vs. BuChE Inhibitory Profile Compared to Physostigmine

In vitro analysis of human cholinesterases reveals a distinct inhibitory profile for neostigmine compared to physostigmine. Neostigmine is a more potent inhibitor of human acetylcholinesterase (AChE) with an IC50 of 0.062 ± 0.003 µM, whereas it is significantly less potent against human butyrylcholinesterase (BuChE) with an IC50 of 0.373 ± 0.089 µM. Conversely, physostigmine exhibits high potency for both enzymes, with IC50 values of 0.117 ± 0.007 µM for AChE and 0.059 ± 0.012 µM for BuChE [1].

Enzyme Inhibition Selectivity Cholinesterases

Direct Nicotinic Receptor Channel Interactions: A Lesser Extent of Channel Blockade than Edrophonium

Anticholinesterases can directly interact with nicotinic acetylcholine receptor (nAChR) ion channels, an effect independent of their enzymatic inhibition. Using single-channel patch-clamp recordings, the concentration required to reduce channel open time by 50% was determined for several agents. Neostigmine required 4.6 µM, whereas edrophonium was more potent at this direct effect, requiring only 3.8 µM [1].

Ion Channel Pharmacology Nicotinic Receptor Patch Clamp

Optimal Application Scenarios for Neostigmine (CAS 59-99-4) Based on Comparative Evidence


In Vitro and Ex Vivo Neuromuscular Junction (NMJ) Pharmacology Studies

Neostigmine's superior potency (ED50 = 5.5 nM) for reversing neuromuscular blockade compared to pyridostigmine makes it the preferred agent for in vitro studies requiring potent and reliable acetylcholinesterase inhibition at low, well-defined concentrations [1]. Furthermore, its lack of a confounding prejunctional effect on acetylcholine release, a property not shared by physostigmine, ensures that observed changes in synaptic transmission can be attributed solely to increased acetylcholine availability in the synaptic cleft [2].

Ex Vivo Models of Gastrointestinal Motility and Smooth Muscle Contraction

For experiments investigating cholinergic stimulation of isolated smooth muscle preparations (e.g., ileum, colon, bladder), neostigmine is a valuable tool. Its quaternary ammonium structure ensures it does not cross the blood-brain barrier, eliminating central nervous system effects even in whole-animal studies [3]. The compound's well-characterized IC50 for human AChE (0.062 µM) provides a clear starting point for dose-response experiments, and its relative selectivity over BuChE (IC50 = 0.373 µM) can be leveraged to minimize non-specific interactions in complex biological matrices [4].

Research on the Reversal of Non-Depolarizing Neuromuscular Blocking Agents (NMBAs)

Neostigmine remains the gold-standard comparator in studies evaluating novel reversal agents for non-depolarizing NMBAs. Its well-documented, slower reversal profile in clinical meta-analyses (e.g., 14-26 minutes slower than sugammadex) provides a critical baseline for assessing the speed and efficacy of new compounds [5]. Procurement of neostigmine is therefore essential for any laboratory conducting translational research on perioperative pharmacology.

Positive Control for Cholinesterase Inhibition in High-Throughput Screening

Given its high potency and long history of use, neostigmine serves as an ideal positive control for high-throughput screening (HTS) campaigns aimed at discovering novel AChE inhibitors. Its IC50 value of ~0.06 µM in human enzyme assays provides a reliable benchmark for assay validation and for comparing the potency of hit compounds [4]. The extensive literature on its pharmacology offers a robust dataset for troubleshooting and optimizing screening conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neostigmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.